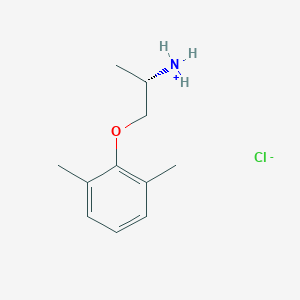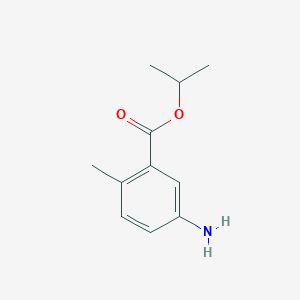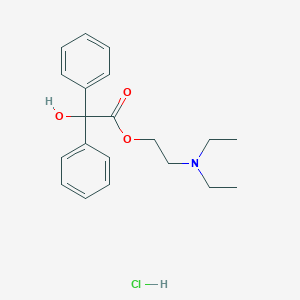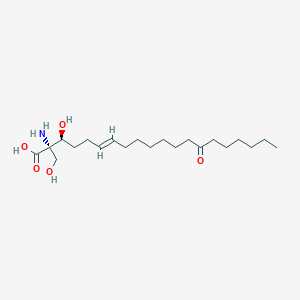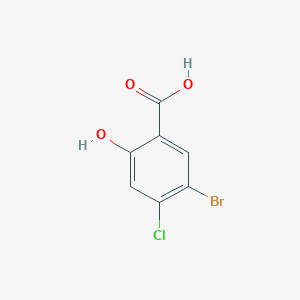
5-Bromo-4-chloro-2-hydroxybenzoic acid
概要
説明
5-Bromo-4-chloro-2-hydroxybenzoic acid is a halogenated benzoic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds with similar substitution patterns on the benzene ring are mentioned. These compounds often serve as intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of halogenated benzoic acid derivatives typically involves the substitution of halogen atoms onto the benzene ring. For instance, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid, a compound related to the one , is prepared from 3,5-dihydroxybenzoic acid, which suggests that a similar approach could be used for the synthesis of 5-bromo-4-chloro-2-hydroxybenzoic acid by introducing the appropriate halogenating agents under controlled conditions .
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms and hydroxyl groups attached to the benzene ring. These substituents influence the electronic distribution and the overall reactivity of the molecule. For example, the presence of electron-withdrawing groups such as bromine and chlorine can affect the acidity of the carboxylic acid group and the reactivity of the aromatic ring towards further substitution reactions .
Chemical Reactions Analysis
Halogenated benzoic acids can undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. For example, 4-bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacts with nucleophiles to yield a variety of substituted derivatives . Similarly, 5-bromo-4-chloro-2-hydroxybenzoic acid could potentially participate in nucleophilic substitution reactions, leading to the formation of new compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are influenced by their molecular structure. The presence of halogen atoms increases the molecular weight and can affect the melting and boiling points. The hydroxyl and carboxylic acid groups contribute to the compound's solubility in water and other polar solvents. These groups also allow the molecules to form hydrogen bonds, which can lead to the formation of supramolecular assemblies, as seen in the case of 4-bromo-3,5-dihydroxybenzoic acid and its interactions with N-donor compounds .
科学的研究の応用
Bromination and Vilsmeier–Haack Formylation
Research conducted by Drewry and Scrowston (1969) explored the bromination process of certain compounds, leading to derivatives including phenolic compounds that are likely related to 5-bromo-4-chloro-2-hydroxybenzoic acid. This study contributes to understanding the chemical reactions and potential applications of such derivatives in organic synthesis (Drewry & Scrowston, 1969).
Degradation by Pseudomonas aeruginosa
Higson and Focht (1990) investigated a strain of Pseudomonas aeruginosa that degrades various halobenzoates, potentially including compounds similar to 5-bromo-4-chloro-2-hydroxybenzoic acid. This study is significant for understanding the microbial degradation of complex organic compounds in environmental contexts (Higson & Focht, 1990).
Electrophilic Substitution Reactions
Clarke, Scrowston, and Sutton (1973) explored electrophilic substitution reactions, including bromination, of compounds related to 4-hydroxybenzoic acid, which shares structural similarities with 5-bromo-4-chloro-2-hydroxybenzoic acid. This research offers insights into the chemical behavior and potential transformations of such compounds in organic chemistry (Clarke, Scrowston, & Sutton, 1973).
Crystallographic Study and Molecular Structure
Pramanik, Dey, and Mukherjee (2019) conducted a study involving X-ray powder diffraction and electronic structure calculations of benzoic acid derivatives, which include compounds structurally related to 5-bromo-4-chloro-2-hydroxybenzoic acid. This research is crucial for understanding the crystal structure and electronic properties of such compounds (Pramanik, Dey, & Mukherjee, 2019).
将来の方向性
特性
IUPAC Name |
5-bromo-4-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLAPBPFXGIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452240 | |
| Record name | 5-Bromo-4-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-hydroxybenzoic acid | |
CAS RN |
142167-38-2 | |
| Record name | 5-Bromo-4-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

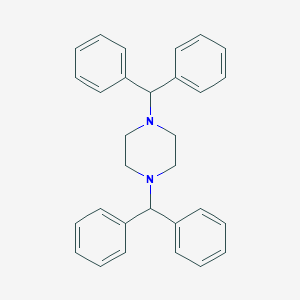
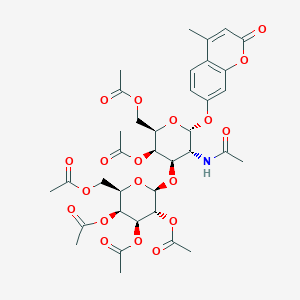
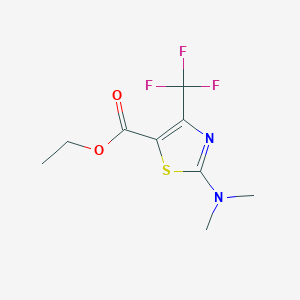
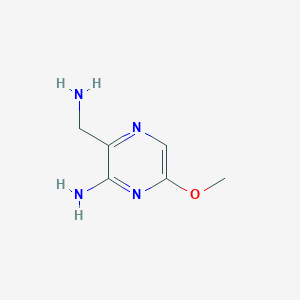
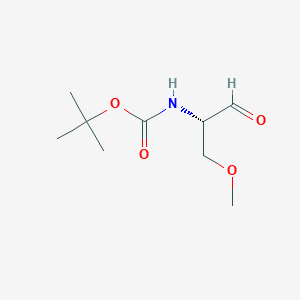
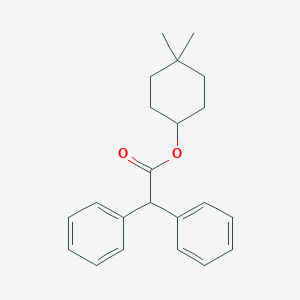
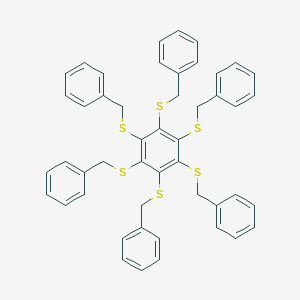

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
